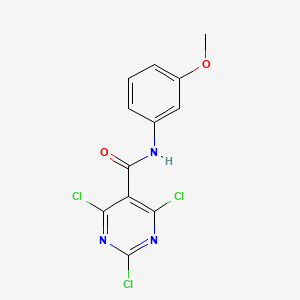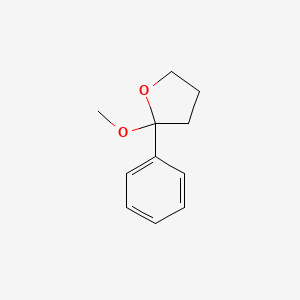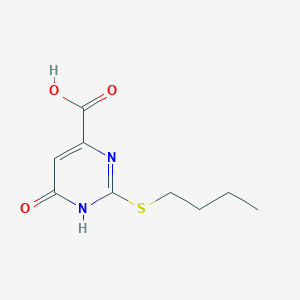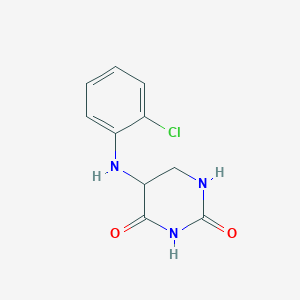![molecular formula C18H14N2O3 B12914117 methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate CAS No. 55854-85-8](/img/structure/B12914117.png)
methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate is a complex organic compound belonging to the indolizinoquinoline family. This compound is characterized by its unique fused ring structure, which includes both indole and quinoline moieties. These structural features make it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, followed by the construction of the quinoline ring. Key steps may include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Cyclization: The indole derivative undergoes cyclization with appropriate reagents to form the quinoline ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with antibacterial properties.
Nalidixic Acid: Another quinoline-based compound used as an antibacterial agent.
Methyl 8-aryl-6-methyl-9-oxo-8,9-dihydroindolizino[1,2-b]quinoline-7-carboxylate: A structurally similar compound with variations in the aryl group.
Uniqueness
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused indole and quinoline rings provide a versatile scaffold for further functionalization and exploration in various research fields.
Properties
CAS No. |
55854-85-8 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-10-13(18(22)23-2)8-15-16-12(9-20(15)17(10)21)7-11-5-3-4-6-14(11)19-16/h3-8H,9H2,1-2H3 |
InChI Key |
MEUPTTOZCKHPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)

![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)




![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
